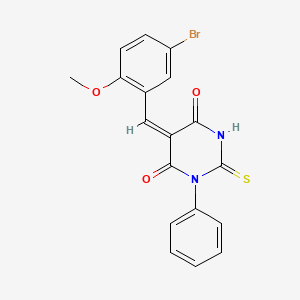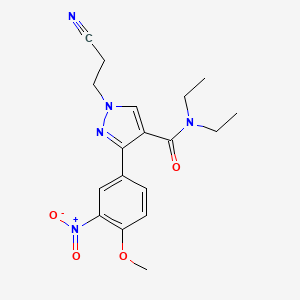![molecular formula C22H15BrN2OS B5203094 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is responsible for converting glutamine to glutamate, which is an important process in cancer cell growth and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer drug.
Mecanismo De Acción
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide works by binding to the active site of GLS, thereby inhibiting its activity. This leads to a decrease in the conversion of glutamine to glutamate, which is essential for cancer cell growth and proliferation. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to selectively target cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to decrease the levels of glutamate and increase the levels of glutamine. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to selectively target cancer cells, while sparing normal cells. However, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has poor pharmacokinetic properties, which can limit its effectiveness as a drug.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more potent and selective GLS inhibitors. Another area of research is the study of the combination of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide with other anticancer drugs. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been studied for its potential use in combination with immunotherapy. Finally, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential use in other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of 4-bromo-2-nitrobenzoic acid with thionyl chloride to form 4-bromo-2-chlorobenzoic acid. This is followed by the reaction of 4-bromo-2-chlorobenzoic acid with 4-aminophenylacetylene to form 4-bromo-N-(2-phenylethynyl)benzamide. Finally, the addition of carbonothioyl chloride to 4-bromo-N-(2-phenylethynyl)benzamide results in the formation of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide.
Aplicaciones Científicas De Investigación
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use as an anticancer drug. Preclinical studies have shown that 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide can selectively inhibit GLS in cancer cells, leading to a decrease in cell growth and proliferation. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and etoposide. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential use in treating other diseases, such as malaria and tuberculosis.
Propiedades
IUPAC Name |
4-bromo-N-[[2-(2-phenylethynyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2OS/c23-19-14-12-18(13-15-19)21(26)25-22(27)24-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPGUEUKPRDILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{[2-(phenylethynyl)phenyl]carbamothioyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5203019.png)



![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)
![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)

![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)
![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)

